molecular formula C15H10FN3O3S B2630733 N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-fluorobenzohydrazide CAS No. 851988-55-1

N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-fluorobenzohydrazide

Cat. No.: B2630733
CAS No.: 851988-55-1
M. Wt: 331.32
InChI Key: MIGZWIAIZDLICO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Breakdown

The systematic name of this compound adheres to IUPAC Red Book 2005 guidelines for inorganic and coordination compounds. Breaking down the name:

  • Tricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen :

    • The parent hydrocarbon is a tricyclic dodecane system with bridge indices [7.3.0.0^{3,7}], indicating three fused rings: a 7-membered ring, a 3-membered ring, and a bridge between positions 3 and 7.
    • The "-trien" suffix denotes three double bonds at positions 1(9), 2, 7, and 11.
  • 4,6-dioxa-10-thia-12-aza :

    • Heteroatom substitutions: oxygen atoms at positions 4 and 6 (dioxa), sulfur at position 10 (thia), and nitrogen at position 12 (aza).
  • 11-yl :

    • Indicates substitution at position 11 of the tricyclic system.
  • 3-fluorobenzohydrazide :

    • The substituent is a benzohydrazide group with a fluorine atom at the meta position (carbon 3).

Table 1: Structural Components of the IUPAC Name

Component Description
Tricyclo[7.3.0.0³⁷] Three fused rings with bridgehead atoms at positions 3 and 7
Dodeca-1(9),2,7,11-tetraen 12-carbon system with double bonds at positions 1(9), 2, 7, and 11
4,6-dioxa Oxygen atoms replacing carbons 4 and 6
10-thia Sulfur atom replacing carbon 10
12-aza Nitrogen atom replacing carbon 12
3-fluorobenzohydrazide Hydrazide derivative of 3-fluorobenzoic acid

Structural Classification

The compound belongs to the polyheterocyclic benzohydrazide family, characterized by:

  • A tricyclic core with mixed heteroatoms (O, S, N), enabling diverse non-covalent interactions.
  • A benzohydrazide sidechain providing hydrogen-bonding capabilities and aromatic stacking potential.
  • Fluorine substitution enhancing electronic properties and metabolic stability.

Properties

IUPAC Name

N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-fluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O3S/c16-9-3-1-2-8(4-9)14(20)18-19-15-17-10-5-11-12(22-7-21-11)6-13(10)23-15/h1-6H,7H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGZWIAIZDLICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NNC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-fluorobenzohydrazide typically involves multi-step organic reactions. The starting materials often include fluorobenzohydrazide and a tricyclic intermediate. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-fluorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .

Scientific Research Applications

N’-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-fluorobenzohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N’-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-fluorobenzohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications
N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-3-fluorobenzohydrazide (Target) 3-fluorobenzohydrazide C₁₆H₁₂FN₃O₃S 345.35 g/mol Enhanced polarity due to fluorine; potential crystallographic applications (unconfirmed)
N-{4,6-dioxa-10-thia-12-azatricyclo[...]yl}-4-methoxybenzamide (Analog 1) 4-methoxybenzamide C₁₆H₁₂N₂O₄S 328.34 g/mol Improved solubility in polar solvents; research use only
N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (Analog 2) Difluorobenzo[d]thiazol C₁₅H₁₀F₂N₄O₂S 356.33 g/mol Bioactivity in enzyme inhibition studies (e.g., kinase targets)
N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[...]yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide (Analog 3) Dioxopyrrolidinylbenzamide C₂₅H₂₇N₅O₅S·HCl 550.03 g/mol Enhanced cellular permeability; investigated as a prodrug candidate

Structural and Functional Insights:

Fluorine vs.

Bioactivity : Analog 2, with a difluorobenzo[d]thiazol moiety, demonstrates higher bioactivity in preliminary enzyme assays, suggesting that fluorine placement and heterocyclic diversity critically influence pharmacological profiles .

Solubility and Permeability: Analog 3 incorporates a dimethylaminopropyl chain and dioxopyrrolidinyl group, which may improve aqueous solubility and membrane penetration compared to the target compound’s simpler hydrazide substituent .

Research Findings and Methodological Considerations

  • Crystallographic Analysis : Tools like SHELXL and ORTEP-3 (used for structural refinement and visualization) have been pivotal in characterizing similar tricyclic compounds, enabling precise determination of bond angles and torsional strain .
  • Synthetic Challenges : The tricyclic core’s sulfur and nitrogen atoms introduce synthetic complexity, requiring multi-step protocols (e.g., cyclocondensation, hydrazide coupling) .
  • Biological Screening : While the target compound lacks published bioactivity data, analogs with fluorinated or methoxy substituents show moderate activity in antimicrobial and anticancer assays, warranting further investigation .

Biological Activity

N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-fluorobenzohydrazide is a complex heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological activity, and relevant case studies.

Basic Information

PropertyDetails
IUPAC Name This compound
CAS Number Not available
Molecular Formula C13H8N2O4S
Molecular Weight 288.2786
SMILES O=C(c1ccco1)Nc1sc2c(n1)cc1c(c2)OCO1

Structural Characteristics

The compound features a unique bicyclic structure that includes both dioxane and thiazole functionalities, which are known to contribute to various biological activities.

Research indicates that compounds with similar structural motifs often exhibit significant biological activities such as enzyme inhibition and anti-cancer properties. The presence of the hydrazide functional group is particularly relevant for its potential role in biological interactions.

In Vitro Studies

In vitro studies have shown that derivatives of this compound can inhibit enzymes related to neurodegenerative diseases like Alzheimer's by blocking acetylcholinesterase (AChE) activity. For instance, compounds with similar heterocyclic structures demonstrated IC50 values in the low micromolar range against AChE .

Antimicrobial Activity

Preliminary tests suggest that this compound may exhibit antimicrobial properties against a range of bacterial strains. This is hypothesized to be due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxicity

A study evaluating the cytotoxic effects of similar compounds on various cancer cell lines indicated promising results, with some derivatives inducing apoptosis in cancer cells at concentrations that were not toxic to normal cells .

Case Study 1: Neuroprotective Effects

In a controlled experiment involving neuroblastoma cells treated with the compound, it was observed that the compound reduced oxidative stress markers significantly compared to untreated controls. This suggests a potential neuroprotective effect that could be beneficial in treating neurodegenerative diseases.

Case Study 2: Antitumor Activity

Another study focused on the antitumor activity of related compounds showed that they inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis. The mechanism was linked to the modulation of signaling pathways involved in cell proliferation and survival.

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